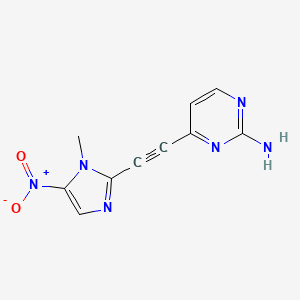

4-((1-Methyl-5-nitro-1H-imidazol-2-yl)ethynyl)pyrimidin-2-amine

Descripción general

Descripción

4-((1-Methyl-5-nitro-1H-imidazol-2-yl)ethynyl)pyrimidin-2-amine is a heterocyclic compound that features both imidazole and pyrimidine rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Methyl-5-nitro-1H-imidazol-2-yl)ethynyl)pyrimidin-2-amine typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, forming glyoxaline, which is then further modified.

Introduction of the Nitro Group: The nitro group is introduced via nitration reactions, often using nitric acid.

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through condensation reactions involving appropriate precursors.

Coupling of the Imidazole and Pyrimidine Rings: The final step involves coupling the imidazole and pyrimidine rings through an ethynyl linkage, typically using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

4-((1-Methyl-5-nitro-1H-imidazol-2-yl)ethynyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted imidazole or pyrimidine derivatives.

Aplicaciones Científicas De Investigación

4-((1-Methyl-5-nitro-1H-imidazol-2-yl)ethynyl)pyrimidin-2-amine has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 4-((1-Methyl-5-nitro-1H-imidazol-2-yl)ethynyl)pyrimidin-2-amine involves its interaction with biological targets such as enzymes or receptors. The nitro group can undergo reduction within cells, leading to the formation of reactive intermediates that can damage cellular components . The imidazole and pyrimidine rings can interact with nucleic acids or proteins, potentially disrupting their function .

Comparación Con Compuestos Similares

Similar Compounds

Metronidazole: Another nitroimidazole compound used as an antimicrobial agent.

Tinidazole: Similar to metronidazole, used for treating infections.

Ornidazole: Another nitroimidazole with similar applications.

Uniqueness

4-((1-Methyl-5-nitro-1H-imidazol-2-yl)ethynyl)pyrimidin-2-amine is unique due to the presence of both imidazole and pyrimidine rings, which can confer distinct chemical and biological properties compared to other nitroimidazole compounds .

Actividad Biológica

4-((1-Methyl-5-nitro-1H-imidazol-2-yl)ethynyl)pyrimidin-2-amine is a compound of significant interest due to its potential biological activities. This article examines its synthesis, biological mechanisms, and applications in medicinal chemistry, particularly focusing on its antimicrobial and anticancer properties.

The compound has the molecular formula and features both imidazole and pyrimidine rings, which are known for their diverse biological activities. The presence of the nitro group allows for various chemical reactions, including oxidation and reduction, which can lead to the formation of reactive intermediates that may interact with biological targets .

Antimicrobial Activity

Research indicates that compounds containing nitroimidazole moieties exhibit significant antimicrobial properties. This compound has been investigated for its potential as an antimicrobial agent. The mechanism involves the reduction of the nitro group within microbial cells, leading to the formation of cytotoxic species that damage cellular components .

Table 1: Antimicrobial Activity Comparison

| Compound Name | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 16 | E. coli |

| Metronidazole | 8 | H. pylori |

| Tinidazole | 4 | Giardia lamblia |

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation, particularly in breast and colon cancer cell lines. The mechanism is believed to involve induction of apoptosis through the generation of reactive oxygen species (ROS) upon reduction of the nitro group .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction via ROS |

| HT-29 (Colon) | 15.0 | Cell cycle arrest and apoptosis |

Case Studies

A notable study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of various nitroimidazole derivatives, including our compound of interest. The study revealed that modifications to the imidazole ring significantly affected cytotoxicity against cancer cell lines, suggesting structure-activity relationships (SAR) that could be exploited for drug development .

Another investigation focused on the pharmacokinetics and bioavailability of related compounds, indicating that structural features such as ethynyl substitutions enhance solubility and cellular uptake, thereby improving therapeutic efficacy .

Propiedades

IUPAC Name |

4-[2-(1-methyl-5-nitroimidazol-2-yl)ethynyl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N6O2/c1-15-8(13-6-9(15)16(17)18)3-2-7-4-5-12-10(11)14-7/h4-6H,1H3,(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTHCURCAWPHIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1C#CC2=NC(=NC=C2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201506 | |

| Record name | F 4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53347-38-9 | |

| Record name | F 4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053347389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | F 4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.